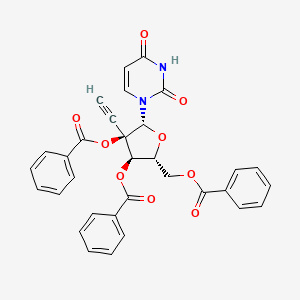
(2R,3R,4R,5R)-5-((Benzoyloxy)methyl)-2-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-YL)-3-ethynyltetrahydrofuran-3,4-diyl dibenzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R,3R,4R,5R)-5-((Benzoyloxy)methyl)-2-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-YL)-3-ethynyltetrahydrofuran-3,4-diyl dibenzoate is a useful research compound. Its molecular formula is C32H24N2O9 and its molecular weight is 580.549. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound (2R,3R,4R,5R)-5-((Benzoyloxy)methyl)-2-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-YL)-3-ethynyltetrahydrofuran-3,4-diyl dibenzoate is a synthetic organic molecule that has garnered attention due to its potential biological activities. This compound is characterized by its complex structure and the presence of multiple functional groups that may contribute to its pharmacological properties.
Chemical Structure and Properties
The molecular formula of the compound is C26H22O8 with a molecular weight of approximately 462.45 g/mol. The structure features a tetrahydrofuran core substituted with a benzoyloxy group and a pyrimidine derivative, which is crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₉N₃O₇ |
| Molecular Weight | 462.45 g/mol |
| CAS Number | 1443997-55-4 |
| Purity | Research Grade |
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that the pyrimidine moiety plays a significant role in inhibiting specific enzymes involved in nucleic acid synthesis. This inhibition can lead to antiviral effects, particularly against RNA viruses.
Antiviral Activity
A study evaluating the antiviral properties of related compounds found that derivatives of 2,4-dioxopyrimidine exhibited significant inhibition against viral replication in vitro. The mechanism involves interference with viral RNA polymerases, which are essential for viral genome replication .
Cytotoxicity and Selectivity
In vitro assays have shown that this compound exhibits selective cytotoxicity towards cancer cell lines while sparing normal cells. This selectivity is attributed to the differential uptake and metabolism of the compound in malignant versus non-malignant cells .
Case Studies
-
Study on Antiviral Efficacy :
- Objective : To assess the efficacy of the compound against Hepatitis C virus (HCV).
- Methodology : The compound was tested in HCV-infected hepatocyte cultures.
- Results : Significant reduction in viral load was observed at concentrations above 10 µM with minimal cytotoxic effects noted at similar concentrations .
-
Cancer Cell Line Testing :
- Objective : To evaluate the cytotoxic effects on breast cancer cell lines.
- Methodology : MTT assays were performed to determine cell viability post-treatment.
- Results : The compound demonstrated IC50 values in the low micromolar range (around 5 µM), indicating potent cytotoxicity against cancer cells while having an IC50 above 50 µM for normal fibroblasts .
科学研究应用
Antiviral Activity
Research indicates that derivatives of pyrimidine compounds exhibit significant antiviral properties. The specific structure of this compound suggests potential efficacy against viral infections by targeting viral polymerases. For instance, similar compounds have been investigated for their ability to inhibit Hepatitis C virus (HCV) replication. The incorporation of the benzoyloxy and ethynyl groups enhances the compound's lipophilicity, potentially improving cell membrane permeability and bioavailability .
Anticancer Properties
The 2,4-dioxo-3,4-dihydropyrimidinyl moiety is known for its role in inhibiting cancer cell proliferation. Studies have shown that pyrimidine derivatives can induce apoptosis in various cancer cell lines. This compound's ability to interact with DNA or RNA synthesis pathways may provide a mechanism for its anticancer effects .
Enzyme Inhibition
The compound's structure allows it to act as an inhibitor for specific enzymes involved in nucleic acid metabolism. This characteristic is crucial in drug design for conditions like viral infections and cancer where nucleic acid synthesis is upregulated .
Case Studies
属性
IUPAC Name |
[(2R,3R,4R,5R)-3,4-dibenzoyloxy-5-(2,4-dioxopyrimidin-1-yl)-4-ethynyloxolan-2-yl]methyl benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H24N2O9/c1-2-32(43-29(38)23-16-10-5-11-17-23)26(42-28(37)22-14-8-4-9-15-22)24(20-40-27(36)21-12-6-3-7-13-21)41-30(32)34-19-18-25(35)33-31(34)39/h1,3-19,24,26,30H,20H2,(H,33,35,39)/t24-,26-,30-,32-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHFFXROOODBANA-YJDNVBHCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1(C(C(OC1N2C=CC(=O)NC2=O)COC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C#C[C@]1([C@@H]([C@H](O[C@H]1N2C=CC(=O)NC2=O)COC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H24N2O9 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
580.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













